molecular formula C9H6FNO2 B1390958 6-Fluoro-5-methyl isatin CAS No. 749240-55-9

6-Fluoro-5-methyl isatin

Cat. No. B1390958
CAS RN: 749240-55-9
M. Wt: 179.15 g/mol
InChI Key: OPLAHVRYRKSZLK-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl isatin is a heterocyclic organic compound with the molecular formula C9H6FNO2 . It belongs to a group of isatins that have been studied for their diverse biological activities.


Synthesis Analysis

The synthesis of 6-Fluoro-5-methyl isatin involves a mixture of two regio isomers: 5-fluoro and 3-fluoro 3-methyl-isatin in a ratio of about 55:45 . The mixture of isatins was dissolved in 1L 1N aq. NAOH and subsequently 100 ml of 30% aq. H202 was added dropwise, keeping the temperature below 30°C .


Molecular Structure Analysis

The molecular weight of 6-Fluoro-5-methyl isatin is 179.15 . The IUPAC name is 5-fluoro-6-methyl-1H-indole-2,3-dione . The InChI code is 1S/C9H6FNO2/c1-4-2-7-5 (3-6 (4)10)8 (12)9 (13)11-7/h2-3H,1H3, (H,11,12,13) .


Chemical Reactions Analysis

The chemical reactions of 6-Fluoro-5-methyl isatin involve irreversible oxidation and reduction processes . The generation of isatin and thiourea moieties are proposed as the final oxidation products .


Physical And Chemical Properties Analysis

The density of 6-Fluoro-5-methyl isatin is 1.399±0.06 g/cm3 . The pKa value is 8.52±0.20 . It is stored at a temperature of 28 C .

Scientific Research Applications

Pharmaceutical Applications

6-Fluoro-5-methyl isatin derivatives have been identified as having various pharmaceutical applications, including acting as a bactericide and fungicide . They are also noted for their potential in anti-HIV treatments and anti-epileptic properties .

Enzyme Inhibition

These compounds are useful in inhibiting the activity of enzymes such as urease and α-glucosidase , which can reduce the risks associated with conditions like pyelonephritis , gastric problems , and diabetes .

Medical Diagnostics

5-Methylisatin, a close derivative, is used as an internal standard in the determination of isatin in body fluids by gas chromatography-mass spectrometry (GC—MS), which can be extrapolated to the use of 6-Fluoro-5-methyl isatin in similar diagnostic applications .

Antiviral Research

Isatin derivatives have shown promise in antiviral research, particularly against HIV. The structural features of these compounds, such as the methyl group at C-5 of the isatin ring, contribute to their efficacy .

Transition Metal Complexes

Isatin and its derivatives are used to synthesize macrocyclic complexes with transition metal ions. These complexes have been studied for their pharmaceutical applications due to the versatile molecular structure of isatin that allows for various modifications .

Chemical Synthesis and Reactions

The compound’s structure permits a wide range of chemical reactions, making it a valuable precursor for synthesizing various organic compounds with potential applications in material science and organic chemistry .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

6-Fluoro-5-methyl isatin, a derivative of isatin, has been found to exhibit broad-spectrum antiviral properties . The primary targets of this compound are likely to be the enzymes and proteins involved in the life cycle of various viruses.

Mode of Action

It is known that isatin derivatives interact with their targets, leading to changes that inhibit the replication of viruses . The structure-activity relationship suggests that the addition of a fluoro group at the 5th position of the isatin ring enhances its antiviral activity .

Biochemical Pathways

Isatin and its derivatives, including 6-Fluoro-5-methyl isatin, have been found to affect various biochemical pathways due to their broad-spectrum antiviral properties . They interfere with the life cycle of viruses, disrupting their replication process.

Pharmacokinetics

The molecular weight of 17915 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 6-Fluoro-5-methyl isatin’s action are primarily its antiviral properties. It inhibits the replication of various viruses, thereby preventing the spread of viral infections . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-5-methyl isatin. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and use personal protective equipment . These precautions suggest that the compound’s stability and efficacy may be affected by exposure to air, dust, and other environmental factors.

properties

IUPAC Name

6-fluoro-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLAHVRYRKSZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670194
Record name 6-Fluoro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-methyl isatin

CAS RN

749240-55-9
Record name 6-Fluoro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add of N-(3-Fluoro-4-methyl-phenyl)-2-hydroxyimino-acetamide (2.96 g, 15.10 mmol) in small portions at 65° C. to concentrated sulfuric acid (15 mL) and heat the mixture at 80° C. for 10 minutes. Cool to room temperature, pour into ice water (100 mL) and filter the precipitate and wash with water. Dry the solid to yield 4-Fluoro-5-methyl-1H-indole-2,3-dione and 6-Fluoro-5-methyl-1H-indole-2,3-dione.
Name
N-(3-Fluoro-4-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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